2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methyl group, an oxazole ring, a naphthyl group, and an ethanol group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxazole ring might be formed through a cyclization reaction, while the naphthyl group could be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxazole ring and the naphthyl group would likely contribute to the compound’s aromaticity, while the ethanol group would introduce polarity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the oxazole ring might participate in electrophilic substitution reactions, while the ethanol group could be involved in nucleophilic substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethanol group could make the compound somewhat polar and capable of forming hydrogen bonds, which would affect its solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[methyl-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-17(12-20(2)9-10-21)19-18(22-13)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11,21H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAVDMFXIXGWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN(C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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